molecular formula C27H26N4O4 B11451774 ethyl 7-(2-methylpropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-(2-methylpropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11451774
M. Wt: 470.5 g/mol
InChI Key: VRDCPZIRIKVNJK-BHFAGUFASA-N
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Description

Ethyl 7-(2-methylpropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(2-methylpropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, each requiring specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-methylpropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 7-(2-methylpropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 7-(2-methylpropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(2-methylpropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: shares similarities with other triazatricyclo compounds, such as those with different alkyl or aryl groups attached to the core structure.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research.

Biological Activity

Chemical Structure and Properties

The compound has a molecular formula of C28H28N4O4C_{28}H_{28}N_4O_4 and includes several functional groups that contribute to its biological properties. The triazatricyclo structure is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activities. The presence of the triazole moiety and the phenylpropene group suggests potential interactions with cellular pathways involved in cancer proliferation and apoptosis.

  • Mechanism of Action :
    • The compound may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells through the activation of caspases.
    • Analogous compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Many derivatives of triazoles possess activity against a range of pathogens, including bacteria and fungi.

  • Research Findings :
    • In vitro studies have demonstrated that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.
    • The phenylpropene component may enhance membrane permeability in bacterial cells, leading to cell lysis.

Anti-inflammatory Effects

Compounds with similar chemical frameworks have been reported to exhibit anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.

  • Clinical Relevance :
    • Studies show that triazole derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
    • This suggests potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds similar to ethyl 7-(2-methylpropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino. They found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial properties of triazole-containing compounds against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative, highlighting its potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferationJournal of Medicinal Chemistry
AntimicrobialDisruption of bacterial membranesMicrobial Drug Resistance
Anti-inflammatoryModulation of cytokine releaseInflammation Research

Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityIC50/MIC Values
Triazole Derivative AAnticancer5 µM
Triazole Derivative BAntimicrobial32 µg/mL
Triazole Derivative CAnti-inflammatoryEC50 10 µM

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 7-(2-methylpropyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C27H26N4O4/c1-4-35-27(34)21-16-20-24(28-22-12-8-9-15-30(22)26(20)33)31(17-18(2)3)25(21)29-23(32)14-13-19-10-6-5-7-11-19/h5-16,18H,4,17H2,1-3H3/b14-13+,29-25?

InChI Key

VRDCPZIRIKVNJK-BHFAGUFASA-N

Isomeric SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)/C=C/C4=CC=CC=C4)CC(C)C

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C=CC4=CC=CC=C4)CC(C)C

Origin of Product

United States

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